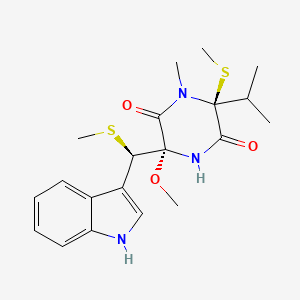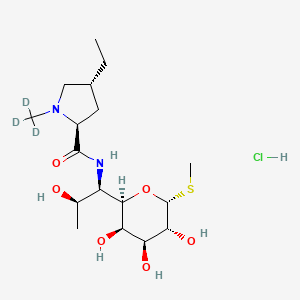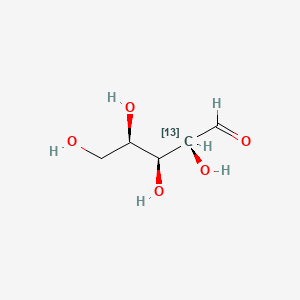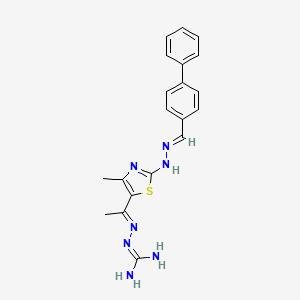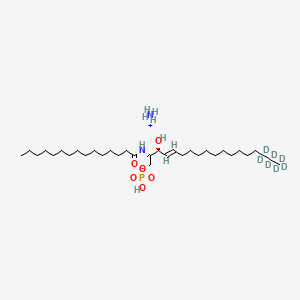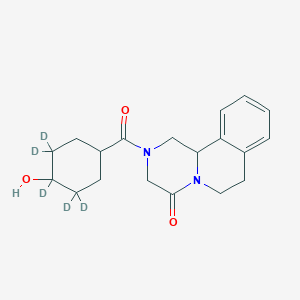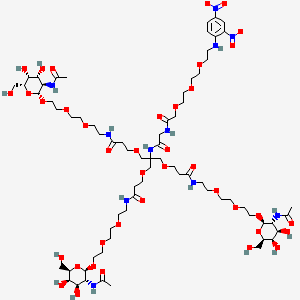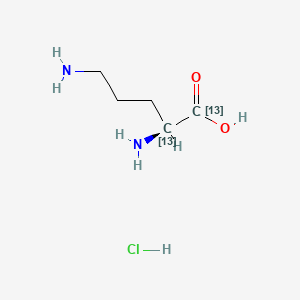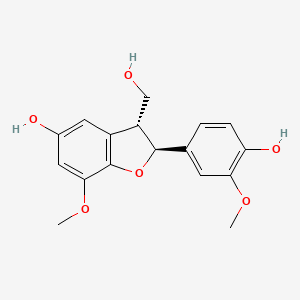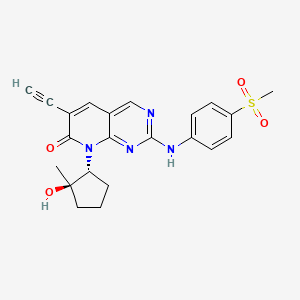
Cdk2/4/6-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2/4/6-IN-1 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. By inhibiting these kinases, this compound can potentially halt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cdk2/4/6-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of click chemistry, where an alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups . The synthesis typically involves multiple steps, including the preparation of intermediate compounds, purification, and final product isolation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk2/4/6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .
Scientific Research Applications
Cdk2/4/6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and click chemistry reactions.
Biology: Employed in studies of cell cycle regulation and cancer biology.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer.
Mechanism of Action
Cdk2/4/6-IN-1 exerts its effects by inhibiting the activity of cyclin-dependent kinases 2, 4, and 6. These kinases play a critical role in regulating the cell cycle by phosphorylating the retinoblastoma protein, which controls the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Ribociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in combination therapies for cancer treatment.
Uniqueness
Cdk2/4/6-IN-1 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6, making it a versatile and potent compound for cancer therapy. Its broad-spectrum activity against multiple kinases sets it apart from other inhibitors that target only one or two kinases .
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
6-ethynyl-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-(4-methylsulfonylanilino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H22N4O4S/c1-4-14-12-15-13-23-21(24-16-7-9-17(10-8-16)31(3,29)30)25-19(15)26(20(14)27)18-6-5-11-22(18,2)28/h1,7-10,12-13,18,28H,5-6,11H2,2-3H3,(H,23,24,25)/t18-,22-/m1/s1 |
InChI Key |
XTZONGZKZYDCAY-XMSQKQJNSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C#C)NC4=CC=C(C=C4)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


